4-Aminocyclohexane-1-sulfonamide

説明

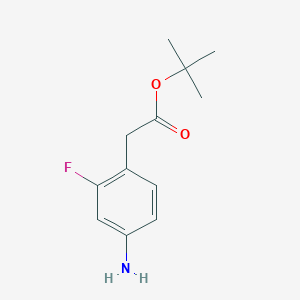

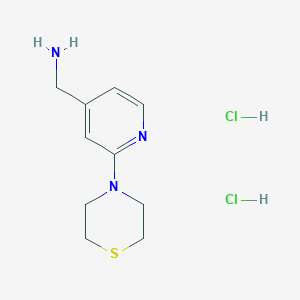

4-Aminocyclohexane-1-sulfonamide is a compound with the molecular formula C6H14N2O2S . It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of sulfonamides, including 4-Aminocyclohexane-1-sulfonamide, often involves the reaction of sulfonyl chlorides with ammonia . A recent approach combines aryl boronic acids, amines, and 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) as an SO2 precursor .Molecular Structure Analysis

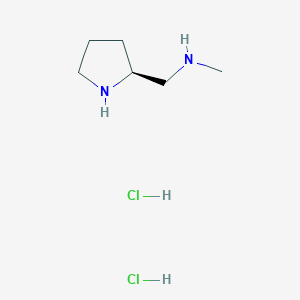

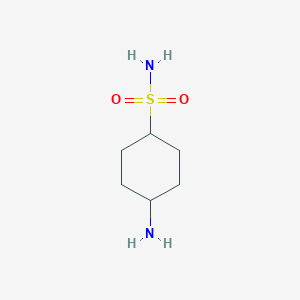

The molecular structure of 4-Aminocyclohexane-1-sulfonamide consists of a cyclohexane ring with an amine (-NH2) group and a sulfonamide (-SO2NH2) group attached .Chemical Reactions Analysis

Sulfonamides, including 4-Aminocyclohexane-1-sulfonamide, can be synthesized through the electrochemical oxidative coupling of amines and thiols . This transformation is driven by electricity and does not require any sacrificial reagent or additional catalysts .Physical And Chemical Properties Analysis

4-Aminocyclohexane-1-sulfonamide has a molecular weight of 214.71 g/mol . It has three hydrogen bond donors and four hydrogen bond acceptors .Safety And Hazards

将来の方向性

Sulfonamides, including 4-Aminocyclohexane-1-sulfonamide, have a wide range of pharmacological activities and play a role in treating diverse disease states . Future research may focus on developing more sustainable synthetic methods and addressing the challenge of preparing sulfonamides from readily available and inexpensive commodity chemicals .

特性

IUPAC Name |

4-aminocyclohexane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h5-6H,1-4,7H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTUBFVBMUAHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminocyclohexane-1-sulfonamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B8051353.png)

![[(1R,2S)-2-fluorocyclohexyl]azanium;chloride](/img/structure/B8051401.png)